![molecular formula C20H17N3O5 B2591716 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-phenylacetamide CAS No. 898409-56-8](/img/structure/B2591716.png)
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-phenylacetamide
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Overview
Description
The compound “2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-phenylacetamide” is a complex organic molecule. It contains a benzodioxin moiety, which is a type of organic compound that is part of many pharmacologically active agents . It also contains a pyrazinone moiety, which is a type of heterocyclic compound that is often found in various pharmaceuticals .
Synthesis Analysis
While the specific synthesis process for this compound is not available, compounds with similar structures are often synthesized through multi-step organic reactions. For instance, benzodioxin derivatives can be synthesized through various methods, including the reaction of catechols with halogenated compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Generally, benzodioxin and pyrazinone moieties can undergo various types of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and redox reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. These properties could be predicted using computational chemistry methods .
Scientific Research Applications
Electrochemical Energy Storage
Dihydrophenazine-based compounds: , which include the structure of AB00679850-01, have been studied for their electrochemical performances as cathodes in aqueous zinc-ion batteries (ZIBs) . These organic materials are valued for their high safety, low cost, design flexibility , and high theoretical specific capacity . The compound’s multi-electron redox characteristics and high discharge voltage make it a promising candidate for next-generation energy storage solutions .
Antibacterial Applications
Derivatives of the dihydrobenzodioxin moiety have been synthesized and evaluated for their antibacterial potential . These compounds, including AB00679850-01, have shown effectiveness against various bacterial strains by inhibiting essential bacterial enzymes, which could lead to new treatments for bacterial infections.
Enzyme Inhibition
The same derivatives have also been screened for their ability to inhibit enzymes like lipoxygenase . Lipoxygenase inhibitors are important in the treatment of inflammatory diseases and cancer, as they play a role in the regulation of the immune response.
Biofilm Inhibition
Research has indicated that certain dihydrobenzodioxin derivatives can inhibit the growth of bacterial biofilms . This is particularly significant in medical device manufacturing and in treating chronic infections, where biofilms can protect bacteria from antibiotics.
Material Science
The extended π-conjugated structure and stable redox-active centers of AB00679850-01 make it an interesting candidate for material science applications, particularly in the development of polymer-based cathodes with high performance for ZIBs .
Mechanism of Action
The mechanism of action of this compound would depend on its biological targets. Benzodioxin derivatives have been found to exhibit various biological activities, including anti-inflammatory, anti-arthritic, and antioxidant activities . Pyrazinone derivatives also have diverse biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c24-18(21-14-4-2-1-3-5-14)13-22-8-9-23(20(26)19(22)25)15-6-7-16-17(12-15)28-11-10-27-16/h1-9,12H,10-11,13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXFCNAIACGLJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C=CN(C(=O)C3=O)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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